molecular formula C15H14F3NO2S B6618693 ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate CAS No. 2126160-03-8

ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate

Cat. No.: B6618693
CAS No.: 2126160-03-8
M. Wt: 329.3 g/mol
InChI Key: FZDPWWZJIAWWAR-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods often employ more robust catalysts and solvents to ensure the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties due to the presence of the trifluoromethyl group.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methyl-2-[4-methylphenyl]-1,3-thiazole-5-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties.

    Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate: Similar structure but with variations in the position of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2S/c1-4-21-14(20)12-9(3)19-13(22-12)10-6-5-8(2)11(7-10)15(16,17)18/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDPWWZJIAWWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)C)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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